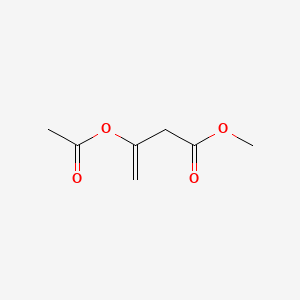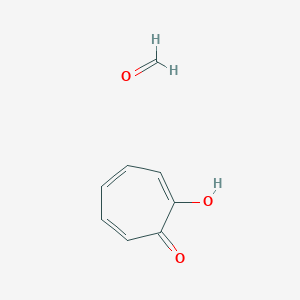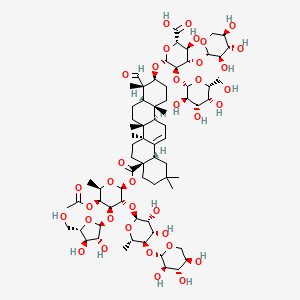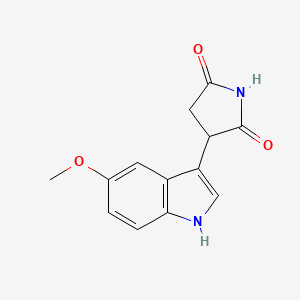
5-(4-Chloro-3-methyl-phenyl)-1-(4-methyl-benzyl)-1H-pyrazole-3-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chloro-3-methyl-phenyl)-1-(4-methyl-benzyl)-1H-pyrazole-3-carboxylic acid methyl ester is a synthetic organic compound. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-3-methyl-phenyl)-1-(4-methyl-benzyl)-1H-pyrazole-3-carboxylic acid methyl ester typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Substitution reactions: Introduction of the 4-chloro-3-methyl-phenyl and 4-methyl-benzyl groups can be done through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can be esterified using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or carboxylic acids.
Reduction: Reduction of the ester group to an alcohol can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Corresponding alcohols or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: Pyrazole derivatives are often used as ligands in coordination chemistry.
Material Science: Used in the synthesis of novel materials with specific properties.
Biology
Enzyme Inhibition: Pyrazole derivatives are known to inhibit various enzymes, making them useful in biochemical research.
Antimicrobial Activity: Exhibits activity against a range of microbial pathogens.
Medicine
Drug Development: Potential use in developing new pharmaceuticals due to their biological activity.
Anti-inflammatory: Some pyrazole derivatives have anti-inflammatory properties.
Industry
Agriculture: Used in the development of agrochemicals.
Dyes and Pigments: Utilized in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 5-(4-Chloro-3-methyl-phenyl)-1-(4-methyl-benzyl)-1H-pyrazole-3-carboxylic acid methyl ester involves interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes, inhibiting their activity.
Receptor Binding: Interaction with cellular receptors, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Known for its analgesic and anti-inflammatory properties.
4-Chloro-3-methylphenylhydrazine: Used in the synthesis of various pyrazole derivatives.
Uniqueness
5-(4-Chloro-3-methyl-phenyl)-1-(4-methyl-benzyl)-1H-pyrazole-3-carboxylic acid methyl ester is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other pyrazole derivatives.
Propriétés
Numéro CAS |
192702-06-0 |
|---|---|
Formule moléculaire |
C20H19ClN2O2 |
Poids moléculaire |
354.8 g/mol |
Nom IUPAC |
methyl 5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C20H19ClN2O2/c1-13-4-6-15(7-5-13)12-23-19(11-18(22-23)20(24)25-3)16-8-9-17(21)14(2)10-16/h4-11H,12H2,1-3H3 |
Clé InChI |
OQWXYOMLSDASLR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)OC)C3=CC(=C(C=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















